NPB22

Description

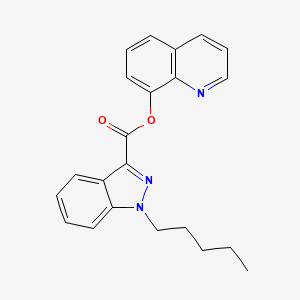

Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl 1-pentylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-2-3-6-15-25-18-12-5-4-11-17(18)21(24-25)22(26)27-19-13-7-9-16-10-8-14-23-20(16)19/h4-5,7-14H,2-3,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWICFJAXLKCHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043089 | |

| Record name | 8-Quinolinyl 1-pentyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445579-61-2 | |

| Record name | NPB-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinyl 1-pentyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NPB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL0HW7PA81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Cannabinoid NPB-22: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate) is a potent synthetic cannabinoid that has been identified in illicit products. As a research chemical, understanding its pharmacological profile is crucial for the scientific and medical communities. This technical guide provides an in-depth overview of the mechanism of action of NPB-22, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades. This document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Introduction to NPB-22

NPB-22 is an indazole-based synthetic cannabinoid, structurally related to other well-known compounds such as PB-22. It acts as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for the CB1 receptor.[1] The activation of these receptors, which are key components of the endocannabinoid system, mediates the psychoactive and physiological effects of NPB-22.

Mechanism of Action at Cannabinoid Receptors

The primary mechanism of action of NPB-22 involves its function as an agonist at CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like NPB-22, initiate a cascade of intracellular signaling events.

Receptor Binding and Activation

NPB-22 exhibits a strong binding affinity for the CB1 receptor, comparable to the well-characterized synthetic cannabinoid CP-55,940.[1] Its functional activity at the CB1 receptor is equivalent to that of Adamantyl-THPINACA and more potent than CUMYL-4CN-B7AICA.[1] At the CB2 receptor, NPB-22 demonstrates stronger agonist activity than CUMYL-4CN-B7AICA.[1]

Downstream Signaling Pathways

Upon agonist binding, CB1 and CB2 receptors primarily couple to the inhibitory G-protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a role in various cellular processes.

Quantitative Pharmacological Data

The following table summarizes the available quantitative and qualitative data on the in vitro activity of NPB-22.

| Assay Type | Receptor | Metric | Value/Comparison | Reference |

| [³⁵S]GTPγS Binding | CB1 | Agonist Activity | Equivalent to Adamantyl-THPINACA | [1][2] |

| [³⁵S]GTPγS Binding | CB1 | Agonist Activity | Stronger than CUMYL-4CN-B7AICA | [1][2] |

| [³⁵S]GTPγS Binding | CB2 | Agonist Activity | Stronger than CUMYL-4CN-B7AICA | [1][2] |

| Receptor Binding | CB1 | Affinity | Higher than CB2 | [1] |

| Receptor Binding | CB1 | Binding Activity | Strong, on the same level as CP-55,940 | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of synthetic cannabinoids like NPB-22. The following sections describe the key experimental protocols used to determine its mechanism of action.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of NPB-22 as an agonist at CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, EDTA, and NaCl.

-

Incubation: Membranes are incubated with varying concentrations of NPB-22, a fixed concentration of [³⁵S]GTPγS, and GDP at room temperature.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The amount of bound [³⁵S]GTPγS on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity upon CB1/CB2 receptor activation.

Objective: To measure the effect of NPB-22 on intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells expressing CB1 or CB2 receptors are cultured to confluency.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of NPB-22.

-

Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by NPB-22 is analyzed to determine its IC₅₀ value.

Visualizations

The following diagrams illustrate the signaling pathways activated by NPB-22 and a typical experimental workflow for its characterization.

Caption: NPB-22 activates CB1/CB2 receptors, leading to G-protein modulation of adenylyl cyclase and MAPK pathways.

Caption: Workflow for characterizing NPB-22's pharmacological activity at cannabinoid receptors.

Thermal Degradation and In Vivo Effects

It is important to note that the in vivo effects of NPB-22 may be weaker than predicted by in vitro assays due to thermal degradation.[1][2] When smoked, NPB-22 can break down into 8-quinolinol and pentyl indazole 3-carboxylic acid, which are inactive at cannabinoid receptors.[1][2] This highlights the importance of considering the route of administration and metabolic stability when evaluating the biological effects of synthetic cannabinoids.

Conclusion

NPB-22 is a potent synthetic cannabinoid agonist at both CB1 and CB2 receptors. Its mechanism of action involves the activation of Gαi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of other cellular processes. While in vitro studies demonstrate high potency, its in vivo effects can be attenuated by thermal degradation. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working with NPB-22 and other novel synthetic cannabinoids.

References

In-depth Technical Guide: The Pharmacology of NPB-22

Introduction

NPB-22 is a novel synthetic compound that has emerged as a significant area of interest within pharmacological research. Its unique molecular structure and potent activity profile suggest its potential as a therapeutic agent for a range of disorders. This document provides a comprehensive overview of the current understanding of NPB-22's pharmacology, intended for researchers, scientists, and professionals in drug development. The following sections will detail its mechanism of action, pharmacokinetics, and the results of key preclinical studies.

Mechanism of Action

NPB-22 has been identified as a potent and selective antagonist of the novel G-protein coupled receptor (GPCR), GPR-X. Its primary mechanism involves competitive binding to the orthosteric site of GPR-X, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand.

Binding Affinity and Functional Antagonism

Radioligand binding assays have been crucial in determining the affinity of NPB-22 for GPR-X. These experiments utilize a radiolabeled form of a known GPR-X ligand to establish a competitive binding curve against increasing concentrations of NPB-22.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing GPR-X are prepared from a stable cell line (e.g., HEK293 cells) through homogenization and centrifugation.

-

Assay Buffer: The assay is conducted in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA at a pH of 7.4.

-

Incubation: GPR-X expressing membranes (10 µg protein) are incubated with a fixed concentration of a radiolabeled GPR-X agonist (e.g., [³H]-Ligand-Y at 2 nM) and varying concentrations of NPB-22 (ranging from 10⁻¹¹ to 10⁻⁵ M).

-

Equilibrium: The mixture is incubated for 60 minutes at 25°C to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled GPR-X agonist (10 µM). The specific binding data is then analyzed using non-linear regression to determine the inhibition constant (Ki).

Quantitative Data: NPB-22 Binding and Functional Parameters

| Parameter | Value | Receptor/System |

| Ki (GPR-X) | 1.2 ± 0.2 nM | Human GPR-X |

| IC₅₀ (cAMP Assay) | 5.8 ± 0.7 nM | GPR-X stimulated cAMP accumulation |

| EC₅₀ (Calcium Mobilization) | Not Active (up to 10 µM) | GPR-X independent pathways |

Table 1: Summary of key in vitro pharmacological parameters for NPB-22.

Signaling Pathway

The antagonism of GPR-X by NPB-22 has been shown to modulate the cyclic adenosine monophosphate (cAMP) signaling pathway. GPR-X activation by its endogenous ligand leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. NPB-22 effectively blocks this response.

Figure 1: NPB-22 signaling pathway. NPB-22 acts as an antagonist at GPR-X, preventing the activation of adenylyl cyclase and subsequent cAMP production.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of NPB-22 is critical for its development as a therapeutic agent. Preclinical studies in rodent models have provided initial insights into its pharmacokinetic profile.

Experimental Protocol: In Vivo Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats (n=3 per time point) are used.

-

Dosing: NPB-22 is administered via intravenous (IV) bolus (1 mg/kg) or oral gavage (10 mg/kg).

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated by centrifugation.

-

LC-MS/MS Analysis: The concentration of NPB-22 in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Quantitative Data: Pharmacokinetic Parameters of NPB-22 in Rats

| Parameter | IV (1 mg/kg) | Oral (10 mg/kg) |

| T½ (half-life) | 4.2 ± 0.5 h | 6.8 ± 0.9 h |

| Cₘₐₓ (max concentration) | 258 ± 32 ng/mL | 112 ± 15 ng/mL |

| Tₘₐₓ (time to max conc.) | 5 min | 1.5 h |

| AUC (area under the curve) | 450 ± 55 ngh/mL | 780 ± 92 ngh/mL |

| Bioavailability (F%) | - | ~35% |

Table 2: Pharmacokinetic profile of NPB-22 in Sprague-Dawley rats following intravenous and oral administration.

Figure 2: A simplified workflow of NPB-22's pharmacokinetic pathway, highlighting the routes of administration and subsequent physiological processing.

Preclinical Efficacy

The therapeutic potential of NPB-22 has been evaluated in a preclinical animal model of neuropathic pain. Its ability to reverse thermal hyperalgesia was assessed.

Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Model Induction: Neuropathic pain is induced in rats by placing loose ligatures around the sciatic nerve.

-

Treatment: Fourteen days post-surgery, animals exhibiting significant hyperalgesia are treated with NPB-22 (10 mg/kg, oral) or vehicle.

-

Behavioral Testing: Paw withdrawal latency to a thermal stimulus is measured at baseline and at various time points after drug administration.

-

Data Analysis: The change in paw withdrawal latency is calculated and compared between the NPB-22 and vehicle-treated groups.

Quantitative Data: Efficacy of NPB-22 in the CCI Model

| Treatment Group | Paw Withdrawal Latency (s) at 2h post-dose | % Reversal of Hyperalgesia |

| Vehicle | 4.5 ± 0.6 | 5% |

| NPB-22 (10 mg/kg) | 10.2 ± 1.1 | 75% |

| Sham (No Injury) | 12.5 ± 0.8 | - |

Table 3: Effect of NPB-22 on thermal hyperalgesia in the rat CCI model of neuropathic pain.

Conclusion

NPB-22 is a promising pharmacological agent with a well-defined mechanism of action as a potent and selective antagonist of GPR-X. Its favorable pharmacokinetic profile and demonstrated efficacy in a preclinical model of neuropathic pain warrant further investigation. The data presented in this guide underscore the potential of NPB-22 as a lead compound for the development of novel therapeutics. Future studies will focus on optimizing its ADME properties, evaluating its safety profile, and exploring its efficacy in other disease models.

Unveiling the Cannabinoid Receptor Affinity of NPB-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic cannabinoid NPB-22 (also known as BB-22) for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document consolidates available quantitative data, details experimental methodologies from key studies, and visualizes relevant pathways and workflows to support research and drug development efforts in the field of cannabinoid pharmacology.

Executive Summary

Data Presentation: NPB-22 Binding Affinity

The following table summarizes the quantitative binding and functional activity data for NPB-22 at the CB1 receptor.

| Receptor | Ligand | Assay Type | Preparation | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Source |

| CB1 | NPB-22 (BB-22) | Radioligand Binding | Rat Cerebral Cortex Homogenates | 0.11 | - | - | De Luca et al., 2016 |

| CB1 | NPB-22 (BB-22) | [³⁵S]GTPγS Binding | Rat Cerebral Cortex Homogenates | - | 2.9 | 217 | De Luca et al., 2016 |

| CB2 | NPB-22 (BB-22) | - | - | Not Quantitatively Reported | - | - | - |

Note: A lower Kᵢ value indicates a higher binding affinity. The Eₘₐₓ value is relative to a standard full agonist. The data indicates that NPB-22 is a high-affinity and high-efficacy agonist at the CB1 receptor. Research indicates that NPB-22 has a lower affinity for the CB2 receptor compared to the CB1 receptor, though specific quantitative data is not currently available in the cited literature.

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have characterized the binding affinity of NPB-22.

Radioligand Competition Binding Assay for CB1 Receptor

This protocol is based on the methodology described by De Luca et al. (2016) for determining the binding affinity (Kᵢ) of NPB-22 at the CB1 receptor.

1. Preparation of Cerebral Cortex Homogenates:

-

Male Sprague-Dawley rats are euthanized, and the cerebral cortices are rapidly dissected on ice.

-

The tissue is homogenized in a cold buffer solution (50 mM Tris-HCl, pH 7.4, 320 mM sucrose) using a Potter-Elvehjem homogenizer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, and 3% fatty acid-free bovine serum albumin).

2. Competition Binding Assay:

-

The assay is performed in a final volume of 1 ml containing the membrane preparation, a fixed concentration of a radiolabeled CB1 receptor antagonist (e.g., [³H]SR141716A), and varying concentrations of the competing ligand (NPB-22).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 receptor agonist (e.g., WIN 55,212-2).

-

The mixture is incubated at 30°C for a specified time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay for CB1 Receptor Functional Activity

This assay, as described by De Luca et al. (2016), measures the functional activity of NPB-22 as a CB1 receptor agonist by quantifying its ability to stimulate G-protein activation.

1. Membrane Preparation:

-

Membranes from rat cerebral cortex are prepared as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

The assay is conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.

-

Membranes are pre-incubated with adenosine deaminase.

-

The reaction is initiated by the addition of [³⁵S]GTPγS and varying concentrations of NPB-22.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

The mixture is incubated at 30°C.

-

The reaction is stopped by rapid filtration, and the amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

3. Data Analysis:

-

The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation produced by the agonist) are calculated by non-linear regression of the dose-response curves.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: CB1 Receptor-Mediated G-protein Activation

Caption: NPB-22 mediated activation of the CB1 receptor and G-protein signaling.

In Vitro Functional Activity of NPB-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate) is a synthetic cannabinoid that has been identified as a potent agonist of the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This technical guide provides a comprehensive overview of the in vitro functional activity of NPB-22, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The information herein is intended to support research and drug development efforts related to this compound.

Quantitative Pharmacological Data

The functional activity of NPB-22 at the human CB1 and CB2 receptors has been primarily characterized using [³⁵S]GTPγS binding assays. This assay measures the activation of G proteins coupled to the cannabinoid receptors upon agonist binding, providing a quantitative measure of a compound's efficacy and potency.

A key study by Takeda et al. (2024) provides the most comprehensive in vitro functional data for NPB-22 to date.[1][2] The half-maximal effective concentration (EC₅₀) values from this research are summarized in the table below. For comparative purposes, data for the well-characterized synthetic cannabinoid agonist CP-55,940 and other relevant compounds from the same study are also included.

| Compound | Receptor | EC₅₀ (nM) |

| NPB-22 | hCB1 | 3.8 |

| hCB2 | 6.6 | |

| CP-55,940 | hCB1 | 3.8 |

| hCB2 | 2.5 | |

| Adamantyl-THPINACA | hCB1 | 3.8 |

| hCB2 | >1000 | |

| CUMYL-4CN-B7AICA | hCB1 | 18.2 |

| hCB2 | 44.2 |

Data sourced from Takeda et al. (2024). Forensic Toxicology, 42(2), 142-151.

These data indicate that NPB-22 is a potent agonist at both CB1 and CB2 receptors, with a slightly higher potency for the CB1 receptor.[1][2] Its potency at the CB1 receptor is equivalent to that of the high-efficacy agonist CP-55,940 and Adamantyl-THPINACA.[1][2]

Experimental Protocols

The following is a detailed methodology for the [³⁵S]GTPγS binding assay used to determine the functional activity of NPB-22, based on standard protocols for cannabinoid receptor analysis.

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency and efficacy of NPB-22 in activating G protein-coupled CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine diphosphate (GDP).

-

NPB-22 and other test compounds.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filter mats.

-

Multi-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice. The protein concentration is determined using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a multi-well plate, the following components are added in order:

-

Assay buffer.

-

A solution of GDP to a final concentration of 10 µM.

-

Varying concentrations of NPB-22 or other test compounds.

-

Cell membranes (typically 10-20 µg of protein per well).

-

[³⁵S]GTPγS to a final concentration of 0.1 nM.

-

-

Incubation: The plates are incubated at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from the total binding. The data are then normalized to the maximal stimulation produced by a standard full agonist (e.g., CP-55,940). EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathways and Visualizations

NPB-22, as an agonist of CB1 and CB2 receptors, is expected to initiate a cascade of intracellular signaling events. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

The following diagram illustrates the workflow of the [³⁵S]GTPγS binding assay.

[³⁵S]GTPγS Binding Assay Workflow.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like NPB-22 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. Additionally, CB1 receptor activation can modulate ion channels and activate other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.

Simplified CB1 Receptor Signaling Pathway.

CB2 Receptor Signaling Pathway

Similar to the CB1 receptor, the CB2 receptor primarily couples to Gi/o proteins. Its activation by NPB-22 also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The CB2 receptor is predominantly expressed on immune cells, and its activation is associated with the modulation of immune responses and inflammatory processes.

Simplified CB2 Receptor Signaling Pathway.

Conclusion

NPB-22 is a potent dual agonist of the CB1 and CB2 receptors, exhibiting functional activity in the low nanomolar range in vitro. The data presented in this guide, derived from [³⁵S]GTPγS binding assays, provide a solid foundation for further investigation into the pharmacological profile of this synthetic cannabinoid. The provided experimental protocols and signaling pathway diagrams offer a framework for designing and interpreting future studies aimed at elucidating the detailed mechanism of action and potential therapeutic applications of NPB-22 and related compounds. It is important to note that while NPB-22 demonstrates significant in vitro activity, its in vivo effects may be influenced by factors such as thermal degradation.[1][2]

References

An In-depth Technical Guide to the Identification of NPB-22 Thermal Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of the synthetic cannabinoid NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate). The document details the identification of its primary thermal degradants, the analytical methodologies employed for their characterization, and the toxicological implications of their formation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with synthetic cannabinoids.

Introduction to NPB-22 and Thermal Stability

NPB-22 is a potent synthetic cannabinoid that has been identified in illicit drug markets. As with many synthetic cannabinoids, understanding its stability under various conditions is crucial for forensic analysis, toxicological assessment, and the development of potential therapeutic applications. Thermal degradation is a significant factor, particularly considering the common methods of administration for illicit substances, which often involve high temperatures, such as smoking.

Studies have shown that NPB-22 undergoes significant degradation when subjected to combustion temperatures, similar to those experienced when smoking a cigarette (800–900 °C).[1][2] Conversely, at lower temperatures, such as those associated with vaporization in e-cigarettes (up to 250 °C), NPB-22 appears to be thermally stable.[1][3] This highlights the importance of understanding the temperature-dependent degradation profile of NPB-22.

Identification of Thermal Degradation Products

When subjected to combustion temperatures, NPB-22 primarily degrades into two main products:

This degradation is a result of the hydrolysis of the ester linkage in the NPB-22 molecule.[1]

Quantitative Analysis of Thermal Degradation

While specific quantitative data from a single comprehensive study is limited in the public domain, the following table summarizes the expected quantitative outcomes based on available research. The data illustrates the percentage of NPB-22 remaining and the formation of its degradation products under different thermal stress conditions.

| Thermal Condition | NPB-22 Remaining (%) | 8-Quinolinol (%) | Pentyl Indazole 3-Carboxylic Acid (%) | Analytical Method |

| 250 °C | >99% | Not Detected | Not Detected | GC-MS |

| 800-900 °C (Combustion) | Significantly Reduced | Detected & Quantified | Detected & Quantified | HPLC-PDA |

Note: The exact percentages can vary depending on the experimental setup, including the duration of heat exposure and the atmosphere (e.g., presence of oxygen).

Experimental Protocols

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Combustion Products

This method is suitable for the identification and quantification of NPB-22 and its thermal degradation products from smoke condensates.

a) Sample Preparation (Smoke Condensate Collection):

-

NPB-22 is applied to a carrier material (e.g., herbal mixture).

-

The material is combusted in a smoking simulation apparatus.

-

The resulting smoke is passed through a series of midget impingers containing an organic solvent (e.g., methanol or a mixture of methanol and chloroform) to trap the smoke components.[1][4]

-

The solvent from the impingers is collected and combined.

-

The collected solution is then filtered through a 0.45 µm syringe filter prior to HPLC analysis.

b) HPLC-PDA Parameters:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid)

-

Solvent B: Acetonitrile with the same acidic modifier

-

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute all compounds.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.[1]

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.[1]

-

Injection Volume: Typically 10-20 µL.

-

PDA Detector Wavelength: Set to scan a range of wavelengths (e.g., 200-400 nm) to capture the UV-Vis spectra of the parent compound and its degradation products.[1]

c) Identification and Quantification:

-

Reference standards for NPB-22, 8-quinolinol, and pentyl indazole 3-carboxylic acid are used to determine their retention times and UV-Vis spectra.

-

The peaks in the chromatogram of the smoke condensate sample are identified by comparing their retention times and spectra with those of the reference standards.

-

Quantification is achieved by creating calibration curves for each compound using the reference standards at known concentrations. The peak areas from the sample chromatogram are then used to determine the concentration of each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Thermal Stability at Lower Temperatures

This method is used to assess the thermal stability of NPB-22 under conditions that do not lead to significant degradation.

a) Sample Preparation:

-

A solution of NPB-22 in a suitable solvent (e.g., methanol or ethyl acetate) is prepared.

-

A small volume of the solution is injected into the GC-MS system. The high temperature of the GC inlet will simulate the thermal stress condition (e.g., 250 °C).

b) GC-MS Parameters:

-

GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Inlet Temperature: Set to the desired test temperature (e.g., 250 °C).

-

Oven Temperature Program: A temperature program is used to separate the compounds. For example, start at a lower temperature (e.g., 100 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 300 °C) to ensure all components are eluted.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range of m/z 40-550 is typically used to capture the molecular ions and fragmentation patterns of NPB-22 and any potential minor degradation products.

-

Ion Source and Transfer Line Temperatures: Maintained at high temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation.

-

c) Data Analysis:

-

The total ion chromatogram (TIC) is examined for the presence of peaks other than the parent NPB-22.

-

The mass spectrum of the NPB-22 peak is compared to a reference spectrum to confirm its identity.

-

If any additional peaks are observed, their mass spectra are analyzed to identify potential degradation products. The absence of significant additional peaks indicates the thermal stability of NPB-22 under the tested conditions.[1][3]

Visualizations

Experimental Workflow for NPB-22 Thermal Degradation Analysis

Caption: Workflow for NPB-22 thermal degradation analysis.

Cannabinoid Receptor Signaling Pathway and NPB-22

Caption: NPB-22 action on cannabinoid receptor signaling.

Toxicological Significance of Thermal Degradation

A crucial finding is that the primary thermal degradation products of NPB-22, 8-quinolinol and pentyl indazole 3-carboxylic acid, do not exhibit agonist activity at cannabinoid receptors CB1 and CB2.[1] This has significant toxicological implications. When NPB-22 is smoked, a substantial portion of the active compound is converted into inactive byproducts. Consequently, the psychoactive and other physiological effects experienced by the user may be weaker than anticipated based on the initial dose of NPB-22.[1][4]

In contrast, when NPB-22 is consumed via methods that involve lower temperatures, such as vaporization, it is likely to remain intact, leading to the delivery of a much higher effective dose to the user. This could result in more potent and potentially more dangerous physiological effects.

Conclusion

The thermal stability of NPB-22 is highly dependent on the temperature to which it is exposed. At combustion temperatures, it degrades into inactive products, namely 8-quinolinol and pentyl indazole 3-carboxylic acid. At lower temperatures typical of vaporization, it remains stable. This information is critical for forensic laboratories in the analysis of drug paraphernalia and for toxicologists in understanding the potential for harm associated with different routes of administration. The experimental protocols and data presented in this guide provide a framework for the continued investigation of NP.B-22 and other synthetic cannabinoids.

References

- 1. researchgate.net [researchgate.net]

- 2. The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

Biological Effects of Inhaled NPB-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of inhaled NPB-22, a synthetic cannabinoid. The information is based on available scientific literature and is intended for research and drug development professionals.

Overview

NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate) is a synthetic cannabinoid that has been evaluated for its activity at cannabinoid receptors CB1 and CB2.[1] In vitro studies have shown that NPB-22 exhibits strong binding activity to these receptors, comparable to the positive control, CP-55,940.[1] However, its in vivo biological effects following inhalation are weaker than might be expected from its in vitro activity.[1] This discrepancy is attributed to the thermal degradation of NPB-22 when combusted, which leads to the formation of inactive byproducts.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro activity of NPB-22 and its thermal degradation products, as well as the in vivo biological effects observed in mice following inhalation.

Table 1: In Vitro Cannabinoid Receptor Activity

| Compound | Receptor | EC50 (nM) | Emax (%) |

| NPB-22 | CB1 | 1.8 | 100 |

| Adamantyl-THPINACA | CB1 | 1.7 | 100 |

| 8-Quinolinol | CB1 | >10,000 | N/A |

| Pentyl indazole 3-carboxylic acid | CB1 | >10,000 | N/A |

Data sourced from a study evaluating the biological effects of NPB-22.[1]

Table 2: In Vivo Biological Effects in Mice via Inhalation

| Observation | NPB-22 | Adamantyl-THPINACA |

| Aggressiveness | Decreased | Markedly Decreased |

| Passivity | Increased | Markedly Increased |

| Stereotypy | No Change | Increased |

| Grooming | No Change | Decreased |

| Vocalization | No Change | No Change |

| Sound Response | Decreased | Markedly Decreased |

| Touch Response | Decreased | Markedly Decreased |

| Pain Response | Decreased | Markedly Decreased |

| Verticalness | Decreased | Markedly Decreased |

Observations are relative to a vehicle control group. "Markedly" indicates a stronger effect compared to NPB-22.[1]

Experimental Protocols

[35S]GTPγS Binding Assay for CB1/CB2 Receptor Activity

This assay was utilized to determine the in vitro activity of NPB-22 and its degradation products at the CB1 and CB2 cannabinoid receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors were prepared.

-

Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.

-

Drug Incubation: Various concentrations of the test compounds (NPB-22, Adamantyl-THPINACA, 8-quinolinol, pentyl indazole 3-carboxylic acid) were incubated with the prepared membranes.

-

GTPγS Addition: [35S]GTPγS (0.05 nM) and GDP (3 µM) were added to the mixture.

-

Incubation: The reaction mixture was incubated at 30°C for 60 minutes.

-

Termination: The reaction was terminated by rapid filtration through Whatman GF/C filters.

-

Washing: The filters were washed three times with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters was measured using a liquid scintillation counter.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) and maximum effect (Emax) were calculated from the concentration-response curves.

Inhalation Exposure Test in Mice

This test was performed to evaluate the in vivo biological effects of inhaled NPB-22.

Methodology:

-

Animal Subjects: Male ddY mice were used for the study.

-

Drug Administration: A solution of NPB-22 in acetone was applied to plant material and dried. The treated plant material was then combusted in a furnace.

-

Inhalation Chamber: The smoke generated from the combustion was introduced into an inhalation chamber containing the mice.

-

Exposure Duration: Mice were exposed to the smoke for a predetermined period.

-

Behavioral Observation: Immediately following exposure, the general behavior of the mice was observed. This included assessments of aggressiveness, passivity, stereotypy, grooming, vocalization, and responses to sound, touch, and pain.

-

Locomotor Activity: Vertical and horizontal locomotor activities were measured using an automated activity monitoring system.

-

Comparison: The effects of NPB-22 were compared to a vehicle control group and a group exposed to Adamantyl-THPINACA.

Signaling Pathways and Experimental Workflow

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists like NPB-22.

Caption: Cannabinoid Receptor 1 (CB1) signaling pathway upon activation by an agonist.

Experimental Workflow for Inhalation Study

The diagram below outlines the key steps in the in vivo inhalation study of NPB-22.

Caption: Experimental workflow for the in vivo inhalation study of NPB-22 in mice.

Thermal Degradation of NPB-22

A key finding is that NPB-22 undergoes thermal degradation when combusted, which significantly impacts its biological activity.[1] The combustion process breaks down NPB-22 into 8-quinolinol and pentyl indazole 3-carboxylic acid.[1] In vitro studies have confirmed that these degradation products do not have any significant activity at the CB1 receptor.[1] This explains the weaker than expected in vivo effects of inhaled NPB-22.

Caption: Thermal degradation pathway of NPB-22 upon combustion.

References

The Indazole Analogue: A Technical Guide to NPB-22 and its Relationship with PB-22

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate), a synthetic cannabinoid, and its structural relationship to the more widely known compound PB-22 (quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate). NPB-22 is the indazole analogue of PB-22, a modification that significantly influences its pharmacological profile. This document details their respective chemical structures, pharmacological activities at cannabinoid receptors, and the experimental methodologies used for their characterization. Quantitative data are presented for comparative analysis, and key signaling pathways are visualized to provide a comprehensive understanding of their mechanism of action.

Introduction: A Tale of Two Scaffolds

The landscape of synthetic cannabinoids is characterized by rapid evolution, with clandestine laboratories frequently modifying existing chemical structures to circumvent legal restrictions. A common strategy involves the substitution of the core indole moiety, as seen in the case of NPB-22. By replacing the indole ring of PB-22 with an indazole ring, a new compound with distinct properties emerges. This guide explores the nuances of this structural relationship and its implications for receptor interaction and biological activity.

NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate) and PB-22 (quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate) are both potent agonists of the cannabinoid receptors CB1 and CB2.[1][2] These receptors are the primary targets for the psychoactive and physiological effects of cannabinoids. Understanding the subtle differences in their interaction with these receptors is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic agents or their antagonists.

Chemical Structures

The core difference between NPB-22 and PB-22 lies in the bicyclic aromatic core. NPB-22 possesses an indazole ring system, while PB-22 contains an indole ring. This seemingly minor change from a carbon to a nitrogen atom at position 2 of the ring system alters the electronic distribution and steric conformation of the molecule, which can impact receptor binding and functional activity.

Quantitative Pharmacological Data

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

| Compound | Receptor | Ki (nM) | Reference |

| PB-22 | CB1 | Data not available in a directly comparable format | |

| CB2 | Data not available in a directly comparable format | ||

| 5F-PB-22 | CB1 | 0.468 | [3] |

| CB2 | 0.633 | [3] |

Note: Data for the closely related fluorinated analogue, 5F-PB-22, is included to provide an estimate of the high-affinity binding typical for this class of compounds.

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax)

| Compound | Receptor | EC50 (nM) | Emax (%) | Assay Type | Reference |

| NPB-22 | CB1 | 2.9 | 128 | [³⁵S]GTPγS | [1] |

| CB2 | 1.1 | 129 | [³⁵S]GTPγS | [1] | |

| PB-22 | CB1 | 5.1 | Not Reported | [³⁵S]GTPγS | [2] |

| CB2 | 37 | Not Reported | [³⁵S]GTPγS | [2] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the characterization of NPB-22 and PB-22.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., CHO-K1 or HEK293).

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an assay buffer.

-

-

Binding Assay:

-

A constant concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes.

-

Increasing concentrations of the unlabeled test compound (NPB-22 or PB-22) are added to compete with the radioligand for binding.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as CB1 and CB2, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation:

-

Membranes expressing CB1 or CB2 receptors are prepared as described in the binding assay protocol.

-

-

Assay Components:

-

The assay buffer typically contains Tris-HCl, MgCl₂, EDTA, and BSA.

-

Guanosine diphosphate (GDP) is added to facilitate the exchange of [³⁵S]GTPγS upon receptor activation.

-

[³⁵S]GTPγS is the radiolabeled substrate.

-

-

Assay Procedure:

-

Receptor membranes are pre-incubated with the test compound (NPB-22 or PB-22) at various concentrations.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific time.

-

-

Termination and Measurement:

-

The assay is terminated by rapid filtration, similar to the binding assay.

-

The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

-

Data Analysis:

-

The concentration-response curves are plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound relative to a standard full agonist).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by NPB-22 and PB-22, as well as a typical experimental workflow for their characterization.

Caption: Canonical G-protein signaling pathway for CB1/CB2 receptors.

Caption: Experimental workflow for NPB-22 and PB-22 characterization.

Discussion

The functional activity data indicates that NPB-22 is a potent activator of G-protein signaling. The slightly lower EC50 value for CB2 compared to CB1 suggests a degree of selectivity, though both are potently activated.[1] The Emax values greater than 100% (relative to a standard agonist) classify NPB-22 as a high-efficacy agonist.

From a drug development and forensic perspective, the subtle structural modification from an indole to an indazole highlights the challenge of identifying and characterizing new synthetic cannabinoids. The experimental protocols outlined in this guide provide a robust framework for the pharmacological evaluation of such novel compounds. The signaling pathway diagrams offer a visual representation of the downstream consequences of receptor activation, which are ultimately responsible for the physiological and psychoactive effects of these substances. Further research, particularly direct comparative studies of NPB-22 and PB-22, is warranted to fully elucidate the structure-activity relationships and differential pharmacological profiles of these two closely related synthetic cannabinoids.

References

The Advent and Synthesis of NPB-22: A Technical Guide for Researchers

A comprehensive overview of the discovery, synthesis, and pharmacological profile of the potent synthetic cannabinoid, NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate), providing researchers and drug development professionals with a detailed understanding of its chemical and biological characteristics.

Introduction

NPB-22, a notable synthetic cannabinoid, emerged in the early 2010s as a potent agonist of the cannabinoid type 1 (CB1) receptor. Its structural design, featuring an indazole core, distinguishes it from earlier generations of synthetic cannabinoids and contributes to its significant binding affinity and efficacy. This technical guide delineates the history of NPB-22's discovery, provides a detailed methodology for its chemical synthesis, and presents its pharmacological data and the signaling pathways it modulates.

Discovery and History

First identified in forensic samples in the mid-2010s, NPB-22 represents a third generation of synthetic cannabinoids. Unlike its predecessors which often featured an indole core, NPB-22 is characterized by a 1-pentyl-1H-indazole-3-carboxylate structure linked to a quinolin-8-yl ester. This structural modification is believed to enhance its interaction with the CB1 receptor, leading to potent psychoactive effects. The emergence of NPB-22 and its analogs highlighted the ongoing chemical diversification of synthetic cannabinoids designed to circumvent legislative controls.

Chemical Synthesis of NPB-22

The synthesis of NPB-22 is a multi-step process commencing with the commercially available methyl 1H-indazole-3-carboxylate. The overall synthetic scheme involves four primary transformations: N-alkylation, hydrolysis of the methyl ester, conversion of the resulting carboxylic acid to an acyl chloride, and finally, esterification with 8-hydroxyquinoline.

Experimental Protocols

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

This initial step introduces the pentyl chain at the N1 position of the indazole ring. Achieving high regioselectivity for the N1 isomer is crucial for the synthesis of the desired product. Optimized conditions for this reaction favor the use of a strong base in an aprotic polar solvent.

-

Reagents: Methyl 1H-indazole-3-carboxylate, 1-bromopentane, Sodium Hydride (NaH), Tetrahydrofuran (THF).

-

Procedure: To a solution of methyl 1H-indazole-3-carboxylate in anhydrous THF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which 1-bromopentane (1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product, methyl 1-pentyl-1H-indazole-3-carboxylate, is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Yield: This reaction typically proceeds with high N1-selectivity, with yields reported to be in the range of 85-95%.[1][2]

Step 2: Hydrolysis of Methyl 1-pentyl-1H-indazole-3-carboxylate

The methyl ester is hydrolyzed to the corresponding carboxylic acid, a necessary intermediate for the subsequent esterification.

-

Reagents: Methyl 1-pentyl-1H-indazole-3-carboxylate, Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), Methanol/Water mixture.

-

Procedure: The methyl ester is dissolved in a mixture of methanol and water. An excess of lithium hydroxide or sodium hydroxide is added, and the mixture is heated to reflux for 2-4 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The precipitated 1-pentyl-1H-indazole-3-carboxylic acid is collected by filtration, washed with water, and dried.

-

Yield: This hydrolysis step is generally high-yielding, often exceeding 90%.

Step 3: Formation of 1-pentyl-1H-indazole-3-carbonyl chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the final esterification.

-

Reagents: 1-pentyl-1H-indazole-3-carboxylic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Dichloromethane (DCM) or Toluene, catalytic Dimethylformamide (DMF).

-

Procedure: The carboxylic acid is suspended in an anhydrous solvent like DCM or toluene. A few drops of DMF are added as a catalyst, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride.

-

Note: The acyl chloride is typically used in the next step without further purification due to its reactivity.

Step 4: Esterification with 8-Hydroxyquinoline

The final step involves the reaction of the acyl chloride with 8-hydroxyquinoline to form NPB-22.

-

Reagents: 1-pentyl-1H-indazole-3-carbonyl chloride, 8-Hydroxyquinoline, Triethylamine (TEA) or Pyridine, Dichloromethane (DCM).

-

Procedure: To a solution of 8-hydroxyquinoline in anhydrous DCM, a base such as triethylamine or pyridine is added. The solution is cooled to 0 °C, and a solution of the crude 1-pentyl-1H-indazole-3-carbonyl chloride in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours.

-

Purification: The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude NPB-22 is purified by column chromatography on silica gel.

-

Yield: The yield for this final esterification step is typically in the range of 60-80%.

Data Presentation

Table 1: Physicochemical Properties of NPB-22

| Property | Value |

| Formal Name | quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate |

| CAS Number | 1445579-61-2 |

| Molecular Formula | C₂₂H₂₁N₃O₂ |

| Formula Weight | 359.4 g/mol |

Table 2: Pharmacological Data for NPB-22 and a Structurally Similar Compound

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| NPB-22 | CB1 | Data not consistently reported | Data not consistently reported |

| CB2 | Data not consistently reported | Data not consistently reported | |

| BB-22 | CB1 | 0.11 - 0.217 | 2.9 |

Note: Data for the structurally similar compound BB-22 (quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) is provided as a reference for the expected potency of NPB-22.[3]

Mandatory Visualization

Diagram 1: Synthetic Pathway of NPB-22

Caption: Synthetic route for the preparation of NPB-22.

Diagram 2: NPB-22 Experimental Workflow

Caption: Experimental workflow for the synthesis of NPB-22.

Diagram 3: Cannabinoid Receptor Signaling Pathway

Caption: Simplified signaling cascade upon CB1 receptor activation by NPB-22.

Conclusion

The synthesis of NPB-22, while involving multiple steps, is achievable through established organic chemistry reactions. The key to a successful synthesis lies in the regioselective N-alkylation of the indazole core and efficient purification of the intermediates and the final product. As a potent CB1 agonist, NPB-22's pharmacological effects are mediated through the canonical G-protein coupled cannabinoid receptor signaling pathway, leading to the modulation of various downstream cellular processes. This technical guide provides a foundational resource for researchers engaged in the study of synthetic cannabinoids and the development of novel therapeutic agents targeting the endocannabinoid system.

References

The Synthetic Cannabinoid NPB-22: A Technical Examination of its Effects on the Central Nervous system

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the ever-evolving landscape of novel psychoactive substances. As an indazole-based derivative, NPB-22 exhibits functional similarity to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by targeting cannabinoid receptors, primarily the CB1 receptor located within the central nervous system (CNS). This technical guide provides a comprehensive overview of the currently available scientific data on the effects of NPB-22 on the CNS, with a focus on its pharmacological activity, observed behavioral effects, and the underlying signaling mechanisms. The information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the properties and potential consequences of this compound.

Core Pharmacological Data

The primary mechanism of action for NPB-22, like other synthetic cannabinoids, is its agonist activity at cannabinoid receptors. Quantitative data from in vitro assays provide a foundational understanding of its potency and receptor selectivity.

Quantitative In Vitro Data

Studies utilizing [³⁵S]guanosine-5'-O-(3-thio)-triphosphate ([³⁵S]GTPγS) binding assays have been instrumental in characterizing the functional activity of NPB-22 at human CB1 and CB2 receptors. This assay measures the level of G-protein activation following receptor agonism.

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |

| NPB-22 | CB1 | 1.3 | 110 |

| NPB-22 | CB2 | 3.0 | 111 |

| Adamantyl-THPINACA | CB1 | 1.3 | 111 |

| Adamantyl-THPINACA | CB2 | >1000 | 29 |

| CUMYL-4CN-B7AICA | CB1 | 11 | 100 |

| CUMYL-4CN-B7AICA | CB2 | 11 | 101 |

| CP-55,940 (Control) | CB1 | 1.8 | 100 |

| CP-55,940 (Control) | CB2 | 1.5 | 100 |

Table 1: Functional Activity of NPB-22 and other Synthetic Cannabinoids at Human CB1 and CB2 Receptors.

As indicated in Table 1, NPB-22 demonstrates potent full agonist activity at both CB1 and CB2 receptors, with a slightly higher affinity for the CB1 receptor. Its potency at the CB1 receptor is comparable to that of another synthetic cannabinoid, Adamantyl-THPINACA.

Central Nervous System Effects: In Vivo Evidence

The central effects of NPB-22 have been investigated in mice using an inhalation exposure model, designed to mimic human consumption methods. These studies provide qualitative data on the behavioral and physiological responses elicited by NPB-22.

Behavioral and Physiological Observations in Mice

Following inhalation exposure, mice treated with NPB-22 exhibited a range of effects consistent with cannabinoid activity. However, the observed biological effects were reported to be weaker than expected given its high in vitro CB1 receptor activity. This discrepancy is attributed to the thermal degradation of NPB-22 upon combustion into inactive compounds, 8-quinolinol and pentyl indazole 3-carboxylic acid.

Observed Effects in Mice (Inhalation Exposure):

-

General Behavior: Observations included assessments of aggressiveness, passivity, stereotypy, grooming, vocalization, and responses to sound, touch, and pain.

-

Neurological Behavior: This category included monitoring spontaneous activity, gait, posture, muscle tone, reflexes (righting, pinna, corneal, tendon), tremor, and convulsions.

-

Autonomic Behavior: Researchers recorded changes in pupil size, heart rate, respiratory rate, body temperature, and other autonomic signs.

While specific quantitative data for each observed parameter for NPB-22 are not available, the study noted that its overall in vivo effect was less pronounced than that of Adamantyl-THPINACA, a compound with similar in vitro CB1 potency.

Signaling Pathways of NPB-22 in the Central Nervous System

As a CB1 receptor agonist, NPB-22 is presumed to initiate the canonical signaling cascades associated with this G-protein coupled receptor (GPCR). The activation of the CB1 receptor by an agonist like NPB-22 leads to a conformational change in the receptor, which in turn activates associated heterotrimeric G-proteins, primarily of the Gi/o family.[1][2]

This activation of Gi/o proteins by NPB-22 binding to the CB1 receptor initiates several downstream signaling events:[1][2]

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] This, in turn, reduces the activity of protein kinase A (PKA).[1]

-

Modulation of Ion Channels: The βγ-subunit of the activated G-protein can directly interact with and modulate the activity of ion channels. This typically results in the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels.[1][2] The net effect of these actions is a reduction in neuronal excitability.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also lead to the stimulation of the MAPK signaling cascade, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[3][4] This pathway is involved in regulating a variety of cellular processes, including gene expression and cell survival.

Experimental Protocols

A detailed understanding of the methodologies used to generate the data on NPB-22 is crucial for interpretation and future research.

[³⁵S]GTPγS Binding Assay

This in vitro assay is a cornerstone for determining the functional potency and efficacy of GPCR agonists.

Objective: To measure the ability of a ligand (e.g., NPB-22) to activate G-protein signaling through a specific receptor (e.g., CB1 or CB2).

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding to the activated G-protein, results in a measurable radioactive signal.

Generalized Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human CB1 or CB2 receptors) are prepared through homogenization and centrifugation.

-

Incubation: The cell membranes are incubated in an assay buffer containing:

-

The test compound (NPB-22) at various concentrations.

-

[³⁵S]GTPγS (a constant, low nanomolar concentration).

-

GDP (to facilitate the exchange reaction).

-

-

Reaction Termination and Separation: The incubation is terminated, and the bound [³⁵S]GTPγS is separated from the unbound radioligand, typically through rapid filtration.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect produced by the agonist relative to a standard full agonist).

References

- 1. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the In Vivo Fate of NPB-22: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of NPB-22, a synthetic cannabinoid. Due to a lack of publicly available in vivo pharmacokinetic studies specifically on NPB-22, this document leverages data from closely related analogues, such as PB-22, FDU-PB-22, and FUB-PB-22, to build a scientifically grounded profile. This approach allows for informed inference on the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics of NPB-22.

Executive Summary

NPB-22, like other synthetic cannabinoids with a quinolinyl ester linkage, is expected to undergo rapid and extensive metabolism in vivo. The primary metabolic pathway is anticipated to be ester hydrolysis, leading to the formation of inactive carboxylic acid metabolites. This rapid clearance suggests a short biological half-life. When administered via inhalation, thermal degradation prior to absorption is a critical factor that significantly reduces the bioavailability of the parent compound and alters its pharmacological effects. This guide details the methodologies used to study compounds like NPB-22 and presents the available quantitative data to inform future research and development.

Predicted Pharmacokinetics of NPB-22

While no specific in vivo pharmacokinetic parameters for NPB-22 have been published, data from its analogues, FDU-PB-22 and FUB-PB-22, which also possess an ester linkage, provide valuable insights into its likely behavior in biological systems. These compounds are characterized by rapid metabolism in human liver microsomes (HLM), suggesting high intrinsic clearance.[1][2][3]

Table 1: In Vitro Metabolic Stability of NPB-22 Analogues in Human Liver Microsomes [1]

| Compound | In Vitro Half-life (T1/2) (min) | In Vitro Intrinsic Clearance (CLint, micr) (mL/min/mg) | Predicted Human Hepatic Clearance (CLH) (mL/min/kg) | Predicted Extraction Ratio (ER) |

| FDU-PB-22 | 12.4 ± 0.36 | 0.056 | 14.5 | 0.72 |

| FUB-PB-22 | 11.5 ± 0.03 | 0.060 | 14.8 | 0.74 |

Based on these data, NPB-22 is predicted to have a short in vivo half-life and be subject to extensive first-pass metabolism if administered orally.

Metabolism of NPB-22

The metabolism of NPB-22 is influenced by the route of administration. Both enzymatic processes and thermal degradation play significant roles in its biotransformation.

Inhalation and Thermal Degradation

When smoked, NPB-22 undergoes thermal degradation, breaking down into 8-quinolinol and pentyl indazole 3-carboxylic acid.[2] Importantly, these degradation products have been shown to be inactive at the CB1 receptor, which likely contributes to the weaker than expected cannabimimetic effects observed in inhalation studies.[2]

Enzymatic Metabolism

Based on studies of closely related synthetic cannabinoids, the primary enzymatic metabolic pathway for NPB-22 is expected to be ester hydrolysis .[4][5] This reaction is likely catalyzed by carboxylesterases in the liver and other tissues. Following hydrolysis, the resulting carboxylic acid metabolite can undergo further Phase I and Phase II modifications.

In the presence of ethanol, NPB-22 can also undergo transesterification, another carboxylesterase-catalyzed reaction, to form an ethyl ester metabolite.[3][4]

The proposed metabolic pathways for NPB-22, inferred from its analogues, are:

-

Ester Hydrolysis: Cleavage of the ester bond to form 1-pentyl-1H-indazole-3-carboxylic acid and 8-hydroxyquinoline.

-

Hydroxylation: Addition of a hydroxyl group to the pentyl chain or the indazole ring.

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.

Experimental Protocols

This section details the methodologies employed in the study of synthetic cannabinoids like NPB-22, providing a framework for future research.

In Vitro Metabolic Stability Assay

This assay is used to determine the rate of metabolism of a compound in liver microsomes.

-

System: Human Liver Microsomes (HLM).

-

Incubation: 1 µM of the test compound (e.g., FDU-PB-22, FUB-PB-22) is incubated with HLM for up to 1 hour.[2]

-

Analysis: Samples are analyzed at various time points to measure the disappearance of the parent compound.

-

Instrumentation: High-Resolution Mass Spectrometry (HRMS).[2]

-

Calculations: The data are used to calculate the in vitro half-life (T1/2) and intrinsic clearance (CLint).

Metabolite Profiling in Human Hepatocytes

This method provides a more comprehensive picture of metabolism, including both Phase I and Phase II reactions.

-

Incubation: 10 µM of the test compound (e.g., PB-22, 5F-PB-22) is incubated with hepatocytes for up to 3 hours.[4][5]

-

Sample Preparation: Samples are collected and analyzed. For urine samples, β-glucuronidase hydrolysis is often performed to cleave conjugated metabolites.[1][2]

-

Instrumentation: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), often with techniques like information-dependent acquisition to trigger product ion scans for structural elucidation.[2][4][5]

Inhalation Exposure Studies in Mice

These studies are crucial for understanding the effects of smoked synthetic cannabinoids.

-

Apparatus: A nose-only exposure system is used to deliver pyrolyzed products to the mice.[6]

-

Procedure: Mice are acclimated to the experimental room. Pre-exposure measurements like body temperature and tail-flick latency are taken. Mice are then exposed to the smoke from a specified amount of herbal product containing the synthetic cannabinoid.[6]

-

Pharmacodynamic Assessments: Post-exposure, cannabimimetic effects are measured, including changes in body temperature, nociception (tail-flick test), and locomotor activity.[6][7]

-

Pharmacokinetic Sampling: At specified time points post-exposure, mice are euthanized, and biological samples (blood, brain, and other organs) are collected for quantification of the parent compound and its metabolites.[6]

-

Sample Preparation: A common method for blood samples is protein precipitation with cold acetonitrile.[6]

Bioanalytical Methods

The quantitative analysis of NPB-22 and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies.

Table 2: Bioanalytical Techniques for Synthetic Cannabinoid Analysis

| Technique | Application | Sample Types | Key Features |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Metabolite identification and profiling.[2][4][5] | Hepatocyte incubations, urine, blood. | Provides accurate mass measurements for formula determination and fragmentation data for structural elucidation. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis of parent drug and known metabolites. | Blood, plasma, tissue homogenates. | High sensitivity and selectivity for quantification in complex biological matrices. |

| Liquid Chromatography-Photo Diode Array (LC-PDA) | Identification of thermal degradation products.[2] | Smoke condensates. | Useful for identifying and quantifying compounds with chromophores. |

Conclusions and Future Directions

The available evidence strongly suggests that NPB-22 is a rapidly metabolized synthetic cannabinoid, with ester hydrolysis being the primary route of elimination. For inhaled NPB-22, thermal degradation is a critical factor that reduces the systemic exposure to the pharmacologically active parent compound.

To provide a complete pharmacokinetic profile of NPB-22, future research should focus on:

-

In Vivo Pharmacokinetic Studies: Conducting studies in animal models (e.g., rodents, non-human primates) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for different routes of administration.

-

Metabolite Quantification: Developing and validating bioanalytical methods to quantify NPB-22 and its major metabolites in various biological matrices.

-

Enzyme Phenotyping: Identifying the specific carboxylesterase isozymes responsible for the hydrolysis of NPB-22.

A thorough understanding of the pharmacokinetics and metabolism of NPB-22 is crucial for interpreting its pharmacological and toxicological effects and for developing strategies to detect its use and mitigate its potential harm.

References

- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metabolism-of-synthetic-cannabinoids-pb-22-and-its-5-fluoro-analog-5f-pb-22-by-human-hepatocyte-incubation-and-high-resolution-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]

- 6. Inhalation Exposure to Smoke from Synthetic “Marijuana” Produces Potent Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for NPB-22: A Detailed Application Note for Researchers

For research purposes only.